

In-Depth Technical Guide: 3,3-Difluoropiperidin-4-OL Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Difluoropiperidin-4-OL
hydrochloride

Cat. No.: B596984

[Get Quote](#)

CAS Number: 1334416-77-1

This technical guide provides a comprehensive overview of **3,3-Difluoropiperidin-4-OL hydrochloride**, a valuable fluorinated building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, a representative synthesis protocol, its applications in medicinal chemistry, and its role in the development of novel therapeutics.

Core Chemical Information

3,3-Difluoropiperidin-4-OL hydrochloride is a piperidine derivative featuring a geminal difluoro substitution at the 3-position and a hydroxyl group at the 4-position. The presence of fluorine atoms can significantly alter the physicochemical and pharmacological properties of molecules, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability.

Data Presentation: Physicochemical Properties

Property	Value	Source
CAS Number	1334416-77-1	Synblock[1]
Molecular Formula	C ₅ H ₁₀ ClF ₂ NO	Synblock[1]
Molecular Weight	173.59 g/mol	Synblock[1]
Synonyms	3,3-Difluoro-4-hydroxypiperidine hydrochloride	Synblock[1]
Appearance	White to off-white solid (predicted)	General chemical knowledge
Solubility	Soluble in water and polar organic solvents like methanol and ethanol (predicted)	General chemical knowledge
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.	General chemical knowledge

Free Base Information (3,3-Difluoropiperidin-4-OL)

Property	Value	Source
CAS Number	1239596-54-3	Synblock[2]
Molecular Formula	C ₅ H ₉ F ₂ NO	Synblock[2]
Molecular Weight	137.13 g/mol	Synblock[2]
Synonyms	3,3-Difluoro-4-hydroxypiperidine	Synblock[2]

Experimental Protocols

Representative Synthesis of 3,3-Difluoropiperidin-4-OL Hydrochloride

While a specific published protocol for this exact compound is not readily available, a representative synthesis can be inferred from standard organic chemistry transformations and literature on analogous compounds. The synthesis logically proceeds in two main steps from the commercially available N-Boc protected precursor, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS 1215071-17-2).[3]

Step 1: Reduction of N-Boc-3,3-difluoro-4-oxopiperidine

This step involves the reduction of the ketone functionality to a hydroxyl group. Sodium borohydride is a common and mild reducing agent suitable for this transformation.

- Materials:
 - tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
 - Methanol (MeOH)
 - Sodium borohydride (NaBH₄)
 - Deionized water
 - Ethyl acetate
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous magnesium sulfate (MgSO₄)
- Procedure:
 - Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
 - Slowly add sodium borohydride to the stirred solution.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of deionized water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate.

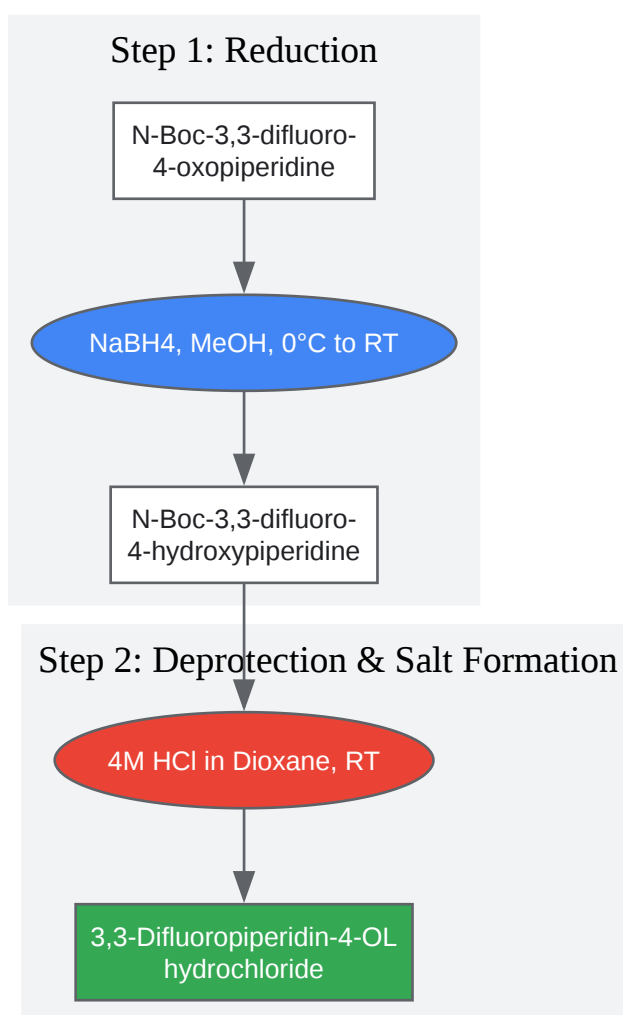
Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt. This is typically achieved by treatment with a strong acid, such as hydrochloric acid.

- Materials:
 - tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
 - 4M Hydrochloric acid in 1,4-dioxane
 - Diethyl ether
- Procedure:
 - Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent, such as ethyl acetate or dichloromethane.
 - Add an excess of 4M HCl in 1,4-dioxane to the solution.
 - Stir the mixture at room temperature. The product will typically precipitate out of the solution as a white solid.

- Monitor the deprotection by TLC until the starting material is consumed.
- Collect the solid product by filtration.
- Wash the solid with diethyl ether to remove any non-polar impurities.
- Dry the product under vacuum to yield **3,3-Difluoropiperidin-4-OL hydrochloride**.

Experimental Workflow: Synthesis of **3,3-Difluoropiperidin-4-OL hydrochloride**



[Click to download full resolution via product page](#)

Caption: A two-step synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

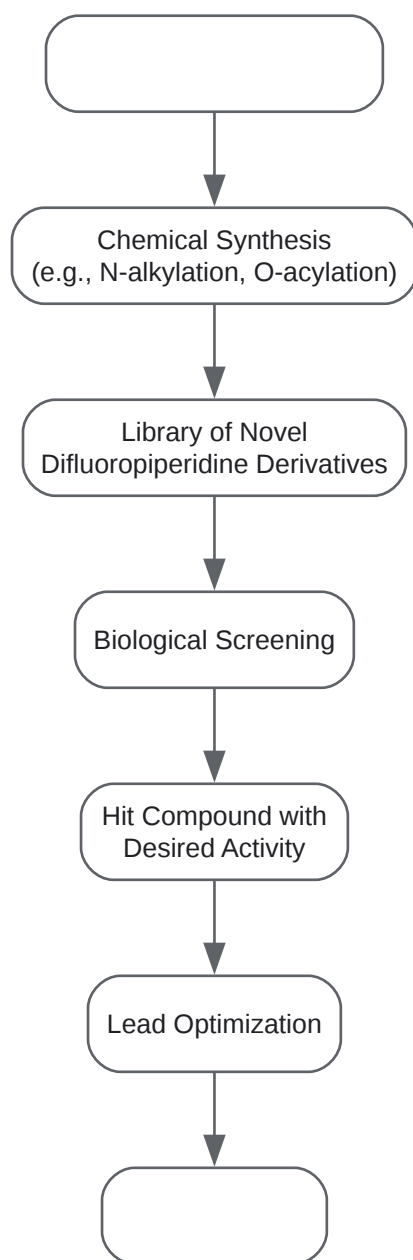
The 3,3-difluoropiperidine moiety is a valuable scaffold in medicinal chemistry. The introduction of geminal fluorine atoms at the 3-position of the piperidine ring can have several beneficial effects on drug candidates:

- **Modulation of pKa:** The electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen. This can be crucial for optimizing the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the position adjacent to the nitrogen less susceptible to metabolic oxidation, a common pathway for drug degradation.
- **Conformational Rigidity:** The presence of the difluoro group can introduce conformational constraints on the piperidine ring, which can lead to higher binding affinity and selectivity for a biological target.
- **Improved CNS Penetration:** In some cases, the strategic incorporation of fluorine can enhance a molecule's ability to cross the blood-brain barrier, which is essential for drugs targeting the central nervous system (CNS).

Derivatives of 3,3- and 4,4-difluoropiperidines have been investigated for their potential as antagonists for CNS receptors, including:

- **Dopamine D4 Receptors:** These receptors are implicated in the pathophysiology of conditions like Parkinson's disease and L-DOPA-induced dyskinesias. Selective D4 receptor antagonists are being explored as potential therapeutic agents.^[4]
- **Orexin Receptors:** Orexin signaling is involved in regulating the sleep-wake cycle, and antagonists of these receptors are used to treat insomnia.

Logical Relationship: From Building Block to Potential Therapeutic



[Click to download full resolution via product page](#)

Caption: The role of the title compound in drug discovery.

While specific signaling pathways for compounds directly derived from **3,3-Difluoropiperidin-4-OL hydrochloride** are not yet detailed in publicly available literature, its utility as a building block for targeting CNS receptors suggests its derivatives may modulate pathways involving G-protein coupled receptors (GPCRs) like the dopamine and orexin receptors. Further research and publication are needed to elucidate the precise mechanisms of action of drug candidates synthesized using this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. CAS 1239596-54-3 | 3,3-difluoropiperidin-4-ol - Synblock [synblock.com]
- 3. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C₁₀H₁₅F₂NO₃ | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3,3-Difluoropiperidin-4-OL Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b596984#3-3-difluoropiperidin-4-ol-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com